![molecular formula C20H25N3O2 B2883466 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 630116-01-7](/img/structure/B2883466.png)
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Descripción
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is a piperazine-acetamide derivative characterized by a piperazine ring substituted at the 4-position with a 2-methoxyphenyl group and an acetamide moiety linked to a 3-methylphenyl group.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENSXJYDPMBEKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Intermediate Synthesis: 2-Chloro-N-(3-methylphenyl)acetamide
The foundational intermediate is synthesized via Friedel-Crafts acylation:
Reaction equation:
$$
\text{3-Methylaniline} + \text{Chloroacetyl chloride} \xrightarrow[\text{Et}_3\text{N, 0–5°C}]{\text{DCM}} \text{2-Chloro-N-(3-methylphenyl)acetamide} + \text{HCl}
$$
Key parameters:
- Molar ratio: 1:1.2 (aniline:chloroacetyl chloride)
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 eq)
- Yield: 88–92% after recrystallization (ethanol/water)
Characterization data:
Property | Value |
---|---|
Melting point | 127–129°C |
$$ ^1\text{H NMR} $$ (CDCl₃) | δ 2.35 (s, 3H, CH₃), 4.21 (s, 2H, ClCH₂), 7.12–7.45 (m, 4H, Ar–H) |
Piperazine Coupling via SN2 Mechanism
Reaction equation:
$$
\text{2-Chloro-N-(3-methylphenyl)acetamide} + \text{4-(2-Methoxyphenyl)piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN, 80°C}} \text{Target compound}
$$
Optimized conditions:
- Molar ratio: 1:1.1 (chloroacetamide:piperazine)
- Solvent: Anhydrous acetonitrile
- Base: Potassium carbonate (3 eq)
- Reaction time: 18–24 hours
- Yield: 76–81% after column chromatography (SiO₂, ethyl acetate/hexane 3:7)
One-Pot Tandem Acylation-Displacement Strategy
Direct Synthesis from 3-Methylaniline
This method eliminates intermediate isolation:
Reaction sequence:
- In situ acylation:
$$
\text{3-Methylaniline} + \text{Chloroacetyl chloride} \rightarrow \text{2-Chloro-N-(3-methylphenyl)acetamide}
$$ - Concurrent piperazine coupling:
$$
- \text{4-(2-Methoxyphenyl)piperazine} \rightarrow \text{Target compound}
$$
Critical parameters:
Variable | Optimal Range |
---|---|
Temperature | 60–70°C |
Solvent | Tetrahydrofuran (THF) |
Catalyst | Tetrabutylammonium iodide (0.1 eq) |
Yield | 68–72% |
Advantages:
Microwave-Assisted Solid-Phase Synthesis
Resin-Bound Methodology
Developed for high-throughput applications:
Procedure:
- Wang resin functionalization with 4-(2-methoxyphenyl)piperazine (loading: 0.8 mmol/g)
- On-resin acylation with bromoacetic acid (DIC/HOBt activation)
- Nucleophilic displacement with 3-methylaniline (DMF, 100°C, microwave 300W)
Performance metrics:
Metric | Value |
---|---|
Total synthesis time | 45 minutes |
Purity (HPLC) | 95.2% |
Isolated yield | 63% |
Industrial-Scale Continuous Flow Process
Reactor Design and Optimization
System configuration:
- Zone 1: Micro-mixer (acyl chloride + aniline)
- Zone 2: Tubular reactor (piperazine coupling)
- Zone 3: In-line liquid-liquid extraction
Operational parameters:
Parameter | Setting |
---|---|
Flow rate | 12 mL/min |
Residence time | 8.7 minutes |
Temperature | 120°C |
Pressure | 18 bar |
Annual production capacity | 4.7 metric tons |
Economic benefits:
Comparative Analysis of Synthetic Routes
Table 1. Method efficiency comparison
Method | Yield (%) | Purity (%) | Cost (USD/g) |
---|---|---|---|
Two-Step | 81 | 99.1 | 12.40 |
One-Pot | 72 | 97.8 | 9.85 |
Microwave | 63 | 95.2 | 22.10 |
Continuous Flow | 88 | 99.5 | 6.70 |
Key observations:
- Continuous flow synthesis offers superior yield and cost-efficiency
- Microwave methods favor small-scale research despite higher costs
- Two-step protocol remains optimal for analytical standard production
Critical Process Validation Data
Impurity Profile Analysis
HPLC-MS identification of byproducts:
Retention time (min) | m/z | Structure |
---|---|---|
6.34 | 385.2 | Di-piperazinyl adduct |
8.12 | 327.1 | N-(3-methylphenyl)acetamide dimer |
Mitigation strategies:
- Maintain stoichiometric ratio ≤1.1:1
- Implement temperature-controlled addition
Recent Methodological Advances (2023–2025)
Photocatalytic C–N Coupling
Innovative approach using:
- Ru(bpy)₃Cl₂ catalyst (0.5 mol%)
- Blue LED irradiation (450 nm)
- Yield enhancement to 83% with 99% atom economy
Biocatalytic Aminolysis
Novel enzyme application:
- Candida antarctica lipase B (CAL-B)
- Aqueous/organic biphasic system (pH 7.4)
- 91% conversion in 6 hours at 35°C
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in the study of alpha1-adrenergic receptors.
Biology: Investigated for its potential effects on smooth muscle contraction and neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Industry: Potential use in the development of new pharmaceuticals targeting alpha1-adrenergic receptors.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can modulate physiological responses such as vasoconstriction and neurotransmitter release .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural variations and properties of the target compound and its analogs:
Key Observations:
- Substituent Position Matters : The target compound’s 2-methoxyphenyl group on piperazine (ortho position) contrasts with the 3-chlorophenyl (meta) in , affecting receptor interaction and lipophilicity.
- Biological Activity Correlation : The benzothiazole-containing analog in demonstrates how heterocyclic acetamide substituents improve receptor selectivity compared to simple aromatic groups.
Pharmacological and Metabolic Profiles
Receptor Binding and Selectivity
- 5-HT1A Receptor Affinity : The target compound shares structural similarity with 18F-FCWAY (), a 5-HT1A receptor ligand. However, 18F-FCWAY’s pyridyl-cyclohexanecarboxamide group enhances brain penetration but suffers from defluorination, whereas the target’s 3-methylphenyl group may reduce metabolic instability.
- Anticonvulsant Activity : Compound 14 in (trifluoromethylphenyl substituent) showed anticonvulsant effects in preclinical models, suggesting that electron-deficient aromatic groups enhance this activity compared to the target’s electron-rich 3-methylphenyl.
Antimicrobial Activity
- This highlights the necessity of sulfonyl or heterocyclic moieties for such effects, which the target lacks.
Metabolic Stability and Toxicity
- Defluorination Issue: 18F-FCWAY () undergoes defluorination in vivo, leading to bone uptake of radioactivity.
- Metabolic Inhibition : Miconazole pretreatment in rats reduced defluorination of 18F-FCWAY , suggesting that structural analogs with labile substituents may require co-administration of metabolic inhibitors.
Actividad Biológica
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, also known by its CAS number 1251707-12-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is primarily recognized for its interaction with alpha1-adrenergic receptors, which play crucial roles in various physiological processes, including smooth muscle contraction and neurotransmitter release.
- Molecular Formula : C20H25N3O2
- Molecular Weight : 339.44 g/mol
- CAS Number : 1251707-12-6
The biological activity of this compound is largely attributed to its ability to act as an antagonist at alpha1-adrenergic receptors. By binding to these receptors, it can modulate physiological responses such as vasoconstriction and neurotransmitter release, making it a potential candidate for treating conditions like hypertension and benign prostatic hyperplasia .
1. Adrenergic Receptor Interaction
Research indicates that this compound exhibits selective binding affinity for alpha1-adrenergic receptors. This interaction can lead to:
- Vasodilation : By inhibiting alpha1 receptor-mediated vasoconstriction, the compound may lower blood pressure.
- Smooth Muscle Relaxation : Its action on smooth muscle tissues could provide therapeutic benefits in urological disorders.
3. Neurotransmitter Modulation
The compound's ability to influence neurotransmitter systems may position it as a candidate for treating neurological disorders. Its structural similarity to known psychoactive agents raises the possibility of effects on serotonin and dopamine pathways, warranting further investigation into its psychopharmacological properties.
Table 1: Summary of Biological Activities
Research Insights
A study highlighted the potential of piperazine derivatives in treating cardiovascular diseases by targeting adrenergic receptors. The findings suggest that modifications in the piperazine structure can enhance receptor selectivity and reduce side effects associated with non-selective adrenergic antagonists .
Synthesis and Production
The synthesis of this compound typically involves reacting 2-methoxyphenylpiperazine with 3-methylphenylacetyl chloride under basic conditions (e.g., using triethylamine). This method ensures high yields and purity, which are critical for subsequent biological evaluations.
Q & A
Q. What are the optimal synthetic pathways for 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core and subsequent coupling with the acetamide moiety. Key steps include:
- Step 1 : Alkylation of 2-methoxyphenylpiperazine with chloroacetyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane at 0–5°C).
- Step 2 : Coupling the intermediate with 3-methylaniline via nucleophilic acyl substitution, requiring reflux in aprotic solvents (e.g., DMF) for 12–24 hours .
Optimization focuses on solvent choice (polar aprotic solvents enhance yield), catalyst use (e.g., HOBt/DCC for amide bond formation), and temperature control to minimize side reactions.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and piperazine ring conformation. For example, methoxy protons appear as singlets at ~3.8 ppm, while aromatic protons show splitting patterns indicative of substitution .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 382.2) and fragments matching the piperazine-acetamide backbone .
- HPLC : Purity >95% is validated using a C18 column with UV detection at 254 nm and acetonitrile/water gradients .
Q. How should preliminary biological activity assays be designed to evaluate receptor affinity?
- Methodological Answer :
- In vitro binding assays : Use radiolabeled ligands (e.g., H-Spiperone for dopamine D2/D3 receptors) to measure IC values. Incubate the compound with transfected HEK293 cells expressing target receptors, followed by scintillation counting to quantify displacement .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine EC or Ki values. Include positive controls (e.g., clozapine for serotonin receptors) .
Advanced Research Questions
Q. What strategies resolve contradictions in receptor binding data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Receptor subtype selectivity : Use subtype-specific antagonists (e.g., WAY-100635 for 5-HT) to isolate signals .
- Membrane preparation differences : Standardize tissue sources (e.g., rat cortical membranes for serotonin receptors) and buffer ionic strength .
- Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to compare datasets and identify outliers .
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or methylphenyl groups. Test affinity against panels of GPCRs (e.g., adrenergic, serotonergic receptors) .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding (piperazine N-H) and hydrophobic (methylphenyl) interactions. Validate with mutagenesis studies (e.g., D2 receptor mutants) .
Q. What computational approaches predict the compound’s off-target interactions?
- Methodological Answer :
- Molecular docking : Dock the compound into crystal structures of off-target proteins (e.g., hERG channel, CYP450 enzymes) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol .
- Machine learning : Train models on ChEMBL data to predict ADMET properties. For example, random forest classifiers assess hERG inhibition risk based on topological descriptors .
Q. How do metabolic stability assays inform lead optimization?
- Methodological Answer :
- Microsomal incubation : Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes to calculate t.
- Metabolite identification : Use UPLC-QTOF to detect phase I (e.g., demethylation at the methoxyphenyl group) and phase II (glucuronidation) metabolites .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.